molecular formula C13H11BrFNO2S B262607 N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide

N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide

Cat. No. B262607
M. Wt: 344.2 g/mol
InChI Key: DKIVVAAAHMTWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide, also known as BMS-345541, is a selective inhibitor of IκB kinase (IKK). IKK is a protein complex that plays a crucial role in the regulation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the immune response, inflammation, and cell survival. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide acts as a selective inhibitor of IKK, which is an upstream regulator of NF-κB. IKK phosphorylates IκB, which leads to its degradation and the subsequent release of NF-κB. NF-κB then translocates to the nucleus, where it activates the transcription of various genes involved in inflammation, cell survival, and immune response. This compound inhibits the phosphorylation of IκB, which prevents its degradation and the subsequent release of NF-κB. This leads to the inhibition of NF-κB activation and the downstream effects on inflammation, immune response, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to reduce inflammation in animal models of inflammatory diseases. This compound has been shown to inhibit the activation of NF-κB, which is involved in the regulation of inflammation and immune response. NF-κB is also implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound has been shown to inhibit the phosphorylation of IκB, which prevents its degradation and the subsequent release of NF-κB. This leads to the inhibition of NF-κB activation and the downstream effects on inflammation, immune response, and cell survival.

Advantages and Limitations for Lab Experiments

N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide has several advantages and limitations for lab experiments. The compound is highly selective for IKK and has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of inflammatory diseases. However, this compound has limited solubility in water, which can pose challenges for its use in in vivo studies. Additionally, the compound has not been extensively studied for its potential side effects and toxicity.

Future Directions

There are several future directions for the study of N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide. Further studies are needed to elucidate the potential therapeutic applications of this compound in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, further studies are needed to understand the potential side effects and toxicity of this compound. The development of more potent and selective inhibitors of IKK may also have potential therapeutic applications in various diseases. Finally, the use of this compound in combination with other drugs may have synergistic effects and improve its therapeutic efficacy.

Synthesis Methods

N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide can be synthesized using a multi-step process involving a series of chemical reactions. The synthesis method involves the reaction of 2-bromo-4-methylacetophenone with 4-fluorobenzenesulfonyl chloride to form this compound. The compound is then purified using column chromatography to obtain this compound in its pure form.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activation of NF-κB, which is involved in the regulation of inflammation and immune response. NF-κB is also implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to reduce inflammation in animal models of inflammatory diseases.

properties

Molecular Formula

C13H11BrFNO2S

Molecular Weight

344.2 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C13H11BrFNO2S/c1-9-8-11(4-7-13(9)14)16-19(17,18)12-5-2-10(15)3-6-12/h2-8,16H,1H3

InChI Key

DKIVVAAAHMTWGF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)Br

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)Br

Origin of Product

United States

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